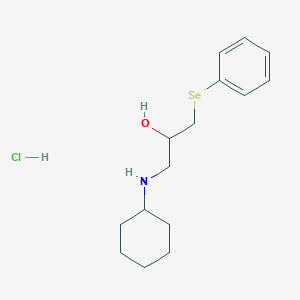
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group, a phenylselanyl group, and a propanol backbone. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride typically involves the reaction of cyclohexylamine with a suitable phenylselanyl precursor under controlled conditions. One common method involves the use of a Cu-catalyzed Ugi reaction, where aromatic aldehydes, anilines, acids, and isocyanides are condensed to form bis-amides in methanol at room temperature . This method employs simple reaction conditions, including CuI, L-proline as a ligand, and cesium carbonate in DMSO for 8 hours .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia using cyclohexanol . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenylselanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted amino alcohols, phenylselanyl derivatives, and other organic compounds with modified functional groups.
Scientific Research Applications
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of various organic intermediates and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and phenylselanyl derivatives, such as:
- Cyclohexylamine
- Phenylselanyl alcohol
- 3-(Cyclohexylamino)propanesulfonic acid
Uniqueness
1-(Cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride is unique due to its combination of cyclohexylamino and phenylselanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
92953-04-3 |
|---|---|
Molecular Formula |
C15H24ClNOSe |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-phenylselanylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H23NOSe.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H |
InChI Key |
YKOBUQKPSVUVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(C[Se]C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


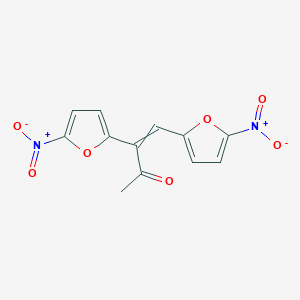


![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

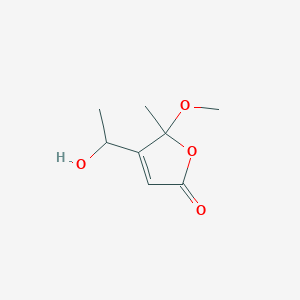
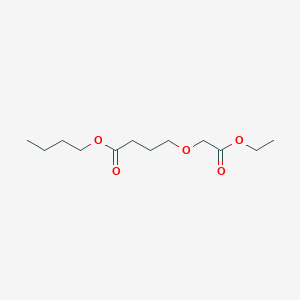
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)

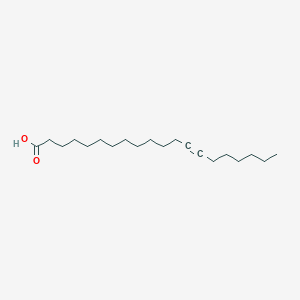
![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

